molecular formula C19H28N2O4 B2858068 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate CAS No. 1207455-37-5

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate

Cat. No.: B2858068
CAS No.: 1207455-37-5
M. Wt: 348.443
InChI Key: BQDWTKGOXJXCIY-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C19H28N2O4 . It has a molecular weight of 348.44 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Synthesis Methodologies

  • Synthesis and Application of Chiral Auxiliaries : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared and used as a chiral auxiliary in dipeptide synthesis, demonstrating its utility in preparing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

  • Efficient Synthesis Protocols : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in Jak3 inhibitor synthesis, demonstrates an efficient approach with potential for industrial scale-up (Xin-zhi, 2011).

Properties and Applications

  • Polyamide Synthesis and Properties : Ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrate useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).

  • Cocrystallization and Supramolecular Architectures : The cocrystallization of N-donor compounds with 5-sulfosalicylic acid, including N,N′-dimethylpiperazine, highlights the importance of hydrogen-bonding in forming supramolecular architectures (Wang et al., 2011).

  • Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, which can be structurally related, are versatile for synthetic organic chemistry, demonstrating nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

  • Supramolecular Assemblies : The formation of supramolecular assemblies with benzene-1,3,5-tricarboxylic acid and substituted pyrazoles, such as 3-tert-butyl-5-isopropylpyrazole, shows the influence of substituents on hydrogen-bond interaction energy (Singh, Tomar, & Kashyap, 2015).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDWTKGOXJXCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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